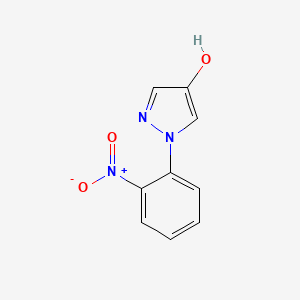

1-(2-Nitrophenyl)-1H-pyrazol-4-ol

CAS No.:

Cat. No.: VC13687430

Molecular Formula: C9H7N3O3

Molecular Weight: 205.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7N3O3 |

|---|---|

| Molecular Weight | 205.17 g/mol |

| IUPAC Name | 1-(2-nitrophenyl)pyrazol-4-ol |

| Standard InChI | InChI=1S/C9H7N3O3/c13-7-5-10-11(6-7)8-3-1-2-4-9(8)12(14)15/h1-6,13H |

| Standard InChI Key | AFSYPWHPIYDRLI-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)N2C=C(C=N2)O)[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C(C(=C1)N2C=C(C=N2)O)[N+](=O)[O-] |

Introduction

Structural and Electronic Characteristics

The pyrazole core of 1-(2-Nitrophenyl)-1H-pyrazol-4-ol consists of a five-membered ring with two adjacent nitrogen atoms. The 2-nitrophenyl substituent introduces strong electron-withdrawing effects due to the nitro group (-NO), which polarizes the aromatic system and enhances the compound’s electrophilic reactivity. Conversely, the hydroxyl group (-OH) at the 4-position acts as a hydrogen bond donor, influencing solubility and intermolecular interactions .

X-ray crystallographic studies of analogous pyrazole derivatives, such as 3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one, reveal planar configurations for the pyrazole ring, with dihedral angles between substituent aromatic rings ranging from 9.95° to 43.02° . These structural distortions are critical for modulating binding affinities in biological systems and solid-state packing behaviors.

Synthetic Methodologies

One-Pot Dehydrogenation and Alkoxylation

A patent-pending synthesis route for structurally related pyrazoles involves a one-pot dehydrogenation and alkoxylation strategy. For example, 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole is synthesized via dehydrogenation of a pyrazolidin-3-one precursor in polar aprotic solvents (e.g., dimethylformamide), followed by in situ reaction with 2-nitrobenzyl bromide . This method avoids intermediate isolation, reduces costs, and achieves yields exceeding 80% under optimized conditions .

Michael Addition and Cyclocondensation

Alternative routes employ Michael addition reactions between pyrazole-4-carbaldehydes and ketones. For instance, 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde reacts with 2,4-dichloroacetophenone in methanol-tetrahydrofuran mixtures under basic conditions to form α,β-unsaturated ketones, which subsequently cyclize to yield pyrazole derivatives . This method emphasizes the versatility of pyrazole aldehydes as building blocks for functionalized heterocycles.

Comparative Analysis of Pyrazole Analogues

The biological and chemical profiles of pyrazole derivatives are highly substituent-dependent. The table below contrasts 1-(2-Nitrophenyl)-1H-pyrazol-4-ol with key analogues:

The 2-nitrophenyl group in 1-(2-Nitrophenyl)-1H-pyrazol-4-ol uniquely positions the nitro moiety for steric and electronic interactions absent in para-substituted analogues.

Industrial and Research Applications

Agrochemical Development

Pyrazole derivatives serve as precursors for strobilurin fungicides like pyraclostrobin. The nitrophenyl group in 1-(2-Nitrophenyl)-1H-pyrazol-4-ol could optimize binding to fungal cytochrome bc1 complexes, mimicking natural strobilurins .

Materials Science

The compound’s planar structure and nitro group facilitate applications in nonlinear optical (NLO) materials. Charge-transfer interactions between nitro and hydroxyl groups may enhance hyperpolarizability, a critical property for photonic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume